Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate
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Overview
Description
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate typically involves the reaction of ethyl 2-chloroacetate with 4-(tert-butyl)phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(4-methylphenyl)hydrazono)-2-chloroacetate
- Ethyl 2-(2-(4-ethylphenyl)hydrazono)-2-chloroacetate
- Ethyl 2-(2-(4-isopropylphenyl)hydrazono)-2-chloroacetate
Uniqueness
Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)-2-chloroacetate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-19-13(18)12(15)17-16-11-8-6-10(7-9-11)14(2,3)4/h6-9,16H,5H2,1-4H3/b17-12- |
InChI Key |
IBJFFXBTMRQSCP-ATVHPVEESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C(C)(C)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
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